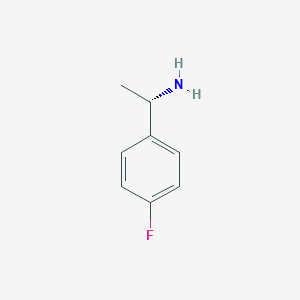

(S)-1-(4-fluorophenyl)ethanamine

Description

The exact mass of the compound (S)-1-(4-Fluorophenyl)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-1-(4-fluorophenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-fluorophenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCLEUGNYRXBMZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66399-30-2 | |

| Record name | (S)-1-(4-Fluorophenyl)-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-(4-fluorophenyl)ethanamine chemical properties

An In-Depth Technical Guide to the Chemical Properties of (S)-1-(4-fluorophenyl)ethanamine

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Chiral Fluorinated Amine

(S)-1-(4-fluorophenyl)ethanamine is a chiral primary amine that holds significant value as a versatile building block, particularly in the fields of medicinal chemistry and asymmetric synthesis. Its structure is distinguished by three key features: a para-fluorinated phenyl ring, a chiral center at the alpha-carbon, and a primary amine group. The strategic incorporation of a fluorine atom into the phenyl ring is a widely recognized strategy in modern drug design.[1][2] This modification can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacokinetic profiles and improved binding interactions with biological targets.[1][3]

The amine functionality serves as a reactive handle for a multitude of chemical transformations, including amide bond formation, alkylations, and the synthesis of more complex heterocyclic systems.[1] Furthermore, the (S)-stereoconfiguration at the benzylic position is frequently crucial for achieving stereospecific interactions with chiral biological receptors, making this compound a sought-after intermediate for enantiomerically pure pharmaceuticals.[4] This guide provides an in-depth exploration of the core chemical properties, synthesis, and analytical characterization of (S)-1-(4-fluorophenyl)ethanamine for researchers, scientists, and drug development professionals.

Physicochemical and Stereochemical Properties

The fundamental properties of (S)-1-(4-fluorophenyl)ethanamine are summarized below. These data are critical for planning reactions, purification procedures, and for ensuring proper storage and handling.

| Property | Value | References |

| Molecular Formula | C₈H₁₀FN | [5][6] |

| Molecular Weight | 139.17 g/mol | [6][7] |

| Appearance | Colorless to pale-yellow clear liquid | [5] |

| Melting Point | -30°C | [7][8][9][10] |

| Boiling Point | Approx. 190-195°C (at 760 mmHg); 76°C (at 22 mmHg) | [5][7][8][9][10] |

| Density | Approx. 1.03 - 1.06 g/cm³ | [5][7][8][9][10] |

| Refractive Index | ~1.501 | [7][8][9][10] |

| Specific Optical Rotation | -23.0 to -27.0 deg (c=1, methanol) | |

| pKa | ~8.98 ± 0.10 (Predicted) | [8][9][10] |

| Flash Point | Approx. 68 - 75°C | [5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, DCM); Miscible with DMSO | [5][6][7][11] |

| CAS Number | 66399-30-2 | [6][7][9][10][11] |

Asymmetric Synthesis: A Protocol for Reductive Amination

The most common and efficient route to (S)-1-(4-fluorophenyl)ethanamine is the asymmetric reductive amination of 4-fluoroacetophenone. This process involves the formation of an imine intermediate, which is then stereoselectively reduced to the target chiral amine. The following protocol details a method adapted from established procedures.[9][11]

Causality in Experimental Design

The choice of reagents is critical for success. 4-fluoroacetophenone serves as the readily available prochiral ketone precursor. Ammonium formate is employed as a convenient in-situ source of both ammonia (for imine formation) and a hydride (for reduction) upon decomposition. A chiral catalyst or ligand system is essential to induce enantioselectivity, although some methods achieve resolution post-synthesis. The use of a palladium-based nanocatalyst, as cited in the literature, provides a high surface area for efficient catalysis.[9][11] Methanol is a suitable protic solvent for this transformation.

Detailed Step-by-Step Protocol

Materials:

-

4-Fluoroacetophenone (1.0 eq.)

-

Ammonium formate (HCO₂NH₄) (10.0 eq.)

-

Palladium catalyst (e.g., Pd°-AmP-MFC, 8 wt%) or similar chiral transfer hydrogenation catalyst

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Reaction vial or round-bottom flask with stir bar

-

Standard laboratory glassware for workup

Procedure:

-

Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-fluoroacetophenone (e.g., 0.2 mmol, 27.6 mg).

-

Reagent Addition: Add ammonium formate (10.0 eq., 2.0 mmol, 126 mg) and the palladium catalyst (e.g., 0.002 mmol).

-

Solvent Addition: Add methanol (e.g., 0.3 mL) to the vial.

-

Reaction Execution: Seal the vial and stir the reaction mixture vigorously at a controlled temperature (as optimized for the specific catalyst, often ranging from room temperature to 60°C) for the required time (typically 12-24 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

-

Quenching & Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst, washing with a small amount of methanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extraction: Resuspend the residue in DCM and water. Separate the layers. Extract the aqueous layer twice more with DCM.

-

Acid/Base Wash (Purification): Combine the organic layers and wash with 1 M HCl. This step protonates the desired amine, moving it to the aqueous layer and leaving neutral organic impurities behind.

-

Basification & Re-extraction: Separate the acidic aqueous layer and cool it in an ice bath. Slowly basify by adding 1 M NaOH until the pH is >10. This deprotonates the amine, making it soluble in organic solvents again.

-

Final Extraction: Extract the basified aqueous solution three times with fresh DCM.

-

Drying and Concentration: Combine the final organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-1-(4-fluorophenyl)ethanamine.

-

Purification: If necessary, purify the product further by column chromatography on silica gel or by distillation under reduced pressure.

Caption: Asymmetric Reductive Amination Workflow.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the fluorophenyl ring will appear as complex multiplets in the range of δ 7.0-7.4 ppm, showing coupling to each other and to the fluorine atom. The methine proton (-CH) alpha to the nitrogen will be a quartet around δ 4.1-4.3 ppm, coupled to the adjacent methyl protons. The amine protons (-NH₂) typically appear as a broad singlet between δ 1.5-2.5 ppm, though its position can vary with concentration and solvent. The methyl protons (-CH₃) will be a doublet around δ 1.3-1.5 ppm, coupled to the methine proton.

-

¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the C-F coupling. The ipso-carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The chiral methine carbon (-CH) is expected around δ 50-55 ppm, and the methyl carbon (-CH₃) will appear upfield around δ 24-26 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

N-H Stretch: A primary amine will show two characteristic medium-intensity sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[12]

-

C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

-

N-H Bend: A scissoring vibration for the -NH₂ group is expected around 1590-1650 cm⁻¹.

-

C=C Stretch: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong, characteristic C-F stretching band is expected in the fingerprint region, typically between 1100-1250 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry will show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton (139.17 + 1.01 ≈ 140.18).

Applications in Research and Drug Development

(S)-1-(4-fluorophenyl)ethanamine is not typically used for its own biological activity but rather as a critical chiral synthon.[4]

-

Chiral Ligand Synthesis: The amine can be used to form coordination complexes with transition metals like palladium, creating chiral catalysts for asymmetric synthesis.[9][11]

-

Pharmaceutical Intermediates: It is a key building block for a wide range of neurologically active compounds and other therapeutic agents. Its structure is found in precursors to atypical dopamine transporter (DAT) inhibitors, which are being investigated for treating psychostimulant use disorders.[13]

-

Fluorine Advantage: The para-fluoro substituent enhances metabolic stability by blocking a potential site of oxidation on the phenyl ring and can improve target binding affinity through favorable electronic interactions.[1]

Caption: Core Applications of the Chiral Amine.

Safety, Handling, and Storage

As a corrosive and reactive chemical, proper handling of (S)-1-(4-fluorophenyl)ethanamine is paramount.

-

Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage (H314).[14] It may also be harmful if swallowed. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[15][16][17]

-

Handling: All manipulations should be performed in a well-ventilated area or inside a chemical fume hood.[5][15][16] Avoid breathing vapors. Ensure eyewash stations and safety showers are readily accessible.[15]

-

Storage: The compound is air-sensitive and should be stored in a cool, dry place away from direct sunlight and incompatible substances like oxidizing agents.[5][8][9][10] It is best stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[5][8][9][10]

Conclusion

(S)-1-(4-fluorophenyl)ethanamine is a high-value chemical intermediate whose utility is derived from the synergistic combination of its primary amine reactivity, defined stereochemistry, and the advantageous properties conferred by its fluorinated aromatic ring. A thorough understanding of its chemical properties, synthetic routes, and analytical profile—as detailed in this guide—is essential for its effective and safe utilization in the laboratory and in the development of next-generation pharmaceuticals and advanced materials.

References

- (S)-(-)-1-(4-Fluorophenyl)Ethylamine - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.

- (S)-1-(4-Fluorophenyl)ethylamine AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- (S)-1-(4-FLUOROPHENYL)ETHYLAMINE CAS#: 66399-30-2; ChemWhat Code: 952238. (n.d.).

- (S)-1-(4-FLUOROPHENYL)ETHYLAMINE | 66399-30-2. (n.d.). ChemicalBook.

- (R)-1-(4-Fluorophenyl)ethanamine | 374898-01-8. (n.d.). Ambeed.

- (S)-1-(4-FLUOROPHENYL)ETHYLAMINE CAS. (n.d.). ChemicalBook.

- The Fluorinated Advantage: Why 1-(4-Fluorophenyl)ethanamine is Key in Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- (R)-1-(4-Fluorophenyl)ethanamine | 374898-01-8. (n.d.). BLDpharm.

- Safety Data Sheet. (2024, March 30). Fisher Scientific.

- Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.

- Safety Data Sheet. (2024, December 19). CymitQuimica.

- (S)-(-)-1-(4-Fluorophenyl)ethylamine, ChiPros 99%, ee 99%. (n.d.). Fisher Scientific.

- (S)-1-(4-FLUOROPHENYL)ETHYLAMINE CAS#: 66399-30-2. (n.d.). ChemicalBook.

- (S)-1-(4-FLUOROPHENYL)ETHYLAMINE | 66399-30-2. (n.d.). ChemicalBook.

- (S)-1-(4-Fluorophenyl)ethan-1-amine 66399-30-2. (n.d.). TCI Chemicals.

- An In-depth Technical Guide to (S)-1-(3-fluorophenyl)ethanamine (CAS: 444643-09-8). (n.d.). Benchchem.

- 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). Chem-Impex.

- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025, April 1). PubMed Central.

- Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). Beilstein Journals.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences.

- Introduction to IR Spectroscopy - Amines. (2012, October 11). YouTube.

- (1R)-(+)-1-(4-Fluorophenyl)ethylamine. (n.d.). Apollo Scientific.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. benchchem.com [benchchem.com]

- 5. (S)-(-)-1-(4-Fluorophenyl)Ethylamine: Properties, Applications, Safety Data & Supplier China | High Purity API Intermediate [nj-finechem.com]

- 6. (S)-(-)-1-(4-Fluorophenyl)ethylamine, ChiPros 99%, ee 99% | Fisher Scientific [fishersci.ca]

- 7. chemwhat.com [chemwhat.com]

- 8. (S)-1-(4-FLUOROPHENYL)ETHYLAMINE CAS#: 66399-30-2 [m.chemicalbook.com]

- 9. (S)-1-(4-FLUOROPHENYL)ETHYLAMINE CAS#: 66399-30-2 [amp.chemicalbook.com]

- 10. (S)-1-(4-FLUOROPHENYL)ETHYLAMINE | 66399-30-2 [amp.chemicalbook.com]

- 11. (S)-1-(4-FLUOROPHENYL)ETHYLAMINE | 66399-30-2 [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 374898-01-8 Cas No. | (1R)-(+)-1-(4-Fluorophenyl)ethylamine | Apollo [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. kishida.co.jp [kishida.co.jp]

- 17. static.cymitquimica.com [static.cymitquimica.com]

(S)-1-(4-fluorophenyl)ethanamine molecular structure

An In-Depth Technical Guide to the Molecular Structure and Applications of (S)-1-(4-fluorophenyl)ethanamine

Introduction

(S)-1-(4-fluorophenyl)ethanamine is a chiral primary amine that has emerged as a critical building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a stereogenic center and a fluorine-substituted aromatic ring, makes it a highly valuable intermediate for the creation of complex, high-value molecules. The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, modulate lipophilicity, and improve binding interactions with biological targets.[2] This guide offers a comprehensive technical overview of (S)-1-(4-fluorophenyl)ethanamine, detailing its molecular structure, physicochemical properties, synthesis and chiral resolution, analytical characterization, and applications, providing an essential resource for researchers, scientists, and professionals in drug development.

Section 1: Molecular Structure and Physicochemical Properties

The molecular structure of (S)-1-(4-fluorophenyl)ethanamine consists of an ethylamine backbone attached to a benzene ring at the first carbon. This carbon atom is a chiral center, with the amine group, a hydrogen atom, a methyl group, and a 4-fluorophenyl group as its four different substituents. The "(S)" designation indicates the specific spatial arrangement of these substituents according to the Cahn-Ingold-Prelog priority rules. The fluorine atom at the para-position of the phenyl ring significantly influences the molecule's electronic properties and reactivity.[2]

Caption: 2D structure of (S)-1-(4-fluorophenyl)ethanamine highlighting the chiral center.

The physicochemical properties of (S)-1-(4-fluorophenyl)ethanamine are summarized in the table below. It is a colorless to light orange liquid at room temperature, miscible with organic solvents like dimethyl sulfoxide.[3][4]

| Property | Value | Reference |

| CAS Number | 66399-30-2 | [3][4] |

| Molecular Formula | C₈H₁₀FN | |

| Molecular Weight | 139.17 g/mol | |

| Appearance | Clear to light orange liquid | [2] |

| Melting Point | -30°C | [4] |

| Boiling Point | 76°C at 22 mmHg | [4] |

| Density | ~1.03 g/cm³ | [4] |

| Refractive Index | 1.501 | [4] |

| pKa | 8.98 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in organic solvents like ethanol, methanol, dichloromethane. Miscible with DMSO. | [4][5] |

Section 2: Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-1-(4-fluorophenyl)ethanamine is crucial for its application in asymmetric synthesis. A common and efficient method is the reductive amination of 4-fluoroacetophenone.[4][6]

Asymmetric Synthesis Protocol

This protocol describes a general procedure for the asymmetric transfer hydrogenation of 4-fluoroacetophenone.

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroacetophenone (1.0 eq.) in a suitable solvent such as methanol.[4]

-

Addition of Reagents: Add ammonium formate (10.0 eq.) as the amine source and hydrogen donor.[4]

-

Catalyst Addition: Introduce a chiral catalyst system. A common approach involves using a palladium-based nanocatalyst (e.g., Pd°-AmP-MFC, 0.002 eq.).[4][6]

-

Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for the required duration (typically several hours), monitoring the reaction progress by TLC or GC.

-

Work-up: Upon completion, cool the reaction mixture, and quench it with a buffer solution.[4]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield the desired chiral amine.

Chiral Resolution: Diastereomeric Crystallization

When a racemic mixture of 1-(4-fluorophenyl)ethanamine is produced, chiral resolution is necessary to isolate the (S)-enantiomer. Diastereomeric crystallization is a classical and effective method.[7]

-

Salt Formation: Dissolve the racemic amine and a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, such as L-tartaric acid, in a suitable solvent like methanol or ethanol with gentle heating.[7][8]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of one of the diastereomeric salts, which will have lower solubility.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free amine.

-

Extraction and Analysis: Extract the enantiomerically enriched amine with an organic solvent. Dry the organic layer, evaporate the solvent, and determine the enantiomeric excess (e.e.) by chiral HPLC.[7]

Caption: Synthetic and resolution workflow for obtaining (S)-1-(4-fluorophenyl)ethanamine.

Section 3: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of (S)-1-(4-fluorophenyl)ethanamine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show a quartet for the methine proton (CH) coupled to the methyl protons and the amine protons, a doublet for the methyl group (CH₃), signals for the aromatic protons in the para-substituted pattern, and a broad singlet for the amine (NH₂) protons.

-

¹³C NMR: The spectrum will display distinct signals for the methyl carbon, the chiral methine carbon, and the four unique carbons of the fluorophenyl ring. The carbon directly bonded to fluorine will show a large C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound, with the protonated molecule [M+H]⁺ appearing at m/z 140.17.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric excess (e.e.) of the chiral amine.[7] Using a chiral stationary phase, the (S) and (R) enantiomers can be separated and quantified.[7]

Summary of Expected Analytical Data

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to methyl, methine, amine, and aromatic protons. |

| ¹³C NMR | Signals for all 8 carbon atoms, with C-F coupling visible. |

| MS (ESI) | [M+H]⁺ at m/z ≈ 140.17 |

| Chiral HPLC | Baseline separation of (S) and (R) enantiomers for e.e. determination. |

graph "Analytical_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];Sample [label="Synthesized Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)"]; MS [label="Mass Spectrometry"]; HPLC [label="Chiral HPLC"]; Identity [label="Structure Confirmation", shape=parallelogram, style=filled, fillcolor="#FBBC05"]; Purity [label="Purity Assessment", shape=parallelogram, style=filled, fillcolor="#FBBC05"]; EE [label="Enantiomeric Excess (e.e.)", shape=parallelogram, style=filled, fillcolor="#FBBC05"]; Final [label="QC Passed Material", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> NMR -> Identity; Sample -> MS -> Identity; Sample -> HPLC -> EE; Identity -> Purity; EE -> Purity; Purity -> Final; }

Caption: Quality control analytical workflow for (S)-1-(4-fluorophenyl)ethanamine.

Section 4: Applications in Research and Drug Development

(S)-1-(4-fluorophenyl)ethanamine is a versatile chiral intermediate with broad applications.

-

Pharmaceutical Synthesis: It serves as a key building block for a variety of active pharmaceutical ingredients (APIs). Chiral amines are fundamental in the synthesis of many drugs, and the specific (S)-configuration is often essential for achieving the desired pharmacological activity.[9] Its presence in the structure of selective serotonin reuptake inhibitors (SSRIs) like escitalopram highlights its importance in developing neurologically active compounds.[10] It has also been used in the synthesis of novel histone deacetylase (HDAC) inhibitors as potential anticancer agents.[11]

-

Agrochemicals: Similar to pharmaceuticals, the development of modern pesticides and herbicides often relies on stereochemically pure intermediates to maximize efficacy and minimize off-target effects.

-

Asymmetric Synthesis: Beyond being a building block, it can be used as a chiral auxiliary or as a component of chiral ligands for metal-catalyzed asymmetric reactions.[6]

Section 5: Safety, Handling, and Storage

Proper handling and storage are critical due to the hazardous nature of (S)-1-(4-fluorophenyl)ethanamine.

-

Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage. It is also an irritant.[3]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]

-

Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) to prevent degradation from air and moisture.[4][5] Keep containers tightly sealed and away from incompatible materials such as oxidizing agents.[5]

Conclusion

(S)-1-(4-fluorophenyl)ethanamine is a cornerstone chiral building block whose value is underscored by the strategic importance of fluorine in modern drug design. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool for chemists in pharmaceutical, agrochemical, and materials science research. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential in the development of novel and effective chemical entities.

References

-

ChemWhat. (S)-1-(4-FLUOROPHENYL)ETHYLAMINE CAS#: 66399-30-2. [Link]

-

Methylamine Supplier. (S)-(-)-1-(4-Fluorophenyl)Ethylamine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Fluorinated Advantage: Why 1-(4-Fluorophenyl)ethanamine is Key in Chemical Manufacturing. [Link]

-

Onyx Scientific. Chiral Resolution Screening. [Link]

-

PubMed. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. [Link]

-

PubMed. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemwhat.com [chemwhat.com]

- 4. (S)-1-(4-FLUOROPHENYL)ETHYLAMINE CAS#: 66399-30-2 [m.chemicalbook.com]

- 5. (S)-(-)-1-(4-Fluorophenyl)Ethylamine: Properties, Applications, Safety Data & Supplier China | High Purity API Intermediate [nj-finechem.com]

- 6. (S)-1-(4-FLUOROPHENYL)ETHYLAMINE | 66399-30-2 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. onyxipca.com [onyxipca.com]

- 9. Sigma-aldrich s-1-4-fluorophenyl ethylamine | Sigma-Aldrich [sigmaaldrich.com]

- 10. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (S)-1-(4-fluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-1-(4-fluorophenyl)ethanamine in Medicinal Chemistry

(S)-1-(4-fluorophenyl)ethanamine is a chiral primary amine of significant interest in the pharmaceutical industry. Its structural motif, featuring a stereocenter and a fluorine-substituted phenyl ring, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, making this chiral amine a sought-after intermediate in the development of novel therapeutics.[1] This guide provides an in-depth overview of the principal synthetic strategies for obtaining enantiomerically pure (S)-1-(4-fluorophenyl)ethanamine, tailored for researchers and professionals in drug development. We will delve into biocatalysis, asymmetric synthesis using chiral auxiliaries, and catalytic asymmetric transfer hydrogenation, presenting not just the methodologies but also the underlying scientific principles that govern these transformations.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry. For (S)-1-(4-fluorophenyl)ethanamine, the primary challenge lies in controlling the stereochemistry at the benzylic carbon. The following sections detail the most effective and commonly employed strategies to achieve this, each with its own set of advantages and considerations.

Biocatalytic Asymmetric Amination: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral molecules.[2] For the production of (S)-1-(4-fluorophenyl)ethanamine, ω-transaminases (ω-TAs) offer a highly selective and efficient route starting from the prochiral ketone, 4-fluoroacetophenone.

Mechanism and Rationale: ω-Transaminases catalyze the transfer of an amino group from an amino donor to a ketone substrate.[3] The reaction proceeds via a ping-pong bi-bi mechanism involving the pyridoxal 5'-phosphate (PLP) cofactor. The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the amination, leading to the formation of a single enantiomer of the amine. L-alanine or isopropylamine are commonly used as inexpensive and readily available amino donors.[4] A key challenge in transaminase-catalyzed reactions is the unfavorable equilibrium, which can be addressed by using a large excess of the amino donor or by removing one of the products, such as the pyruvate co-product when using L-alanine.

Experimental Protocol: Biocatalytic Synthesis using ω-Transaminase

This protocol is adapted from methodologies developed for structurally similar fluorinated chiral amines.[5]

-

Enzyme and Reagent Preparation:

-

Prepare a solution of a suitable (S)-selective ω-transaminase in a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5).

-

Prepare a solution of 4-fluoroacetophenone in a water-miscible co-solvent such as dimethyl sulfoxide (DMSO) to overcome substrate insolubility.[4]

-

Prepare a solution of the amino donor (e.g., L-alanine or isopropylamine) and pyridoxal 5'-phosphate (PLP) cofactor in the same buffer.

-

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, combine the enzyme solution, the amino donor/PLP solution, and the 4-fluoroacetophenone solution.

-

The final reaction mixture may contain, for example: 50 mM 4-fluoroacetophenone, 1 M L-alanine, 1 mM PLP, and an appropriate concentration of the ω-transaminase in a buffered solution with up to 25-30% (v/v) DMSO.[4]

-

-

Reaction Conditions:

-

Maintain the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess.

-

-

Work-up and Purification:

-

Once the reaction has reached completion, terminate it by adding a strong base (e.g., 5 M NaOH) to raise the pH to >12.

-

Extract the product into an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by silica gel chromatography or distillation.

-

dot graph "Biocatalytic_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Workflow for biocatalytic synthesis.

Asymmetric Synthesis via Chiral Auxiliary: The Ellman Method

The use of chiral auxiliaries is a robust and well-established strategy for asymmetric synthesis. The tert-butanesulfinamide (Ellman's auxiliary) method is particularly effective for the synthesis of a wide variety of chiral amines.[1][3][6]

Mechanism and Rationale: This method involves the condensation of (R)- or (S)-tert-butanesulfinamide with 4-fluoroacetophenone to form an N-sulfinyl imine. The tert-butanesulfinyl group serves as a powerful chiral directing group, controlling the facial selectivity of the subsequent nucleophilic addition (in this case, reduction by a hydride). The bulky tert-butyl group shields one face of the C=N bond, directing the hydride to the opposite face with high diastereoselectivity. The auxiliary can then be easily cleaved under acidic conditions to yield the desired amine.

Experimental Protocol: Asymmetric Reductive Amination using tert-Butanesulfinamide

This protocol is based on the general one-pot method developed by Ellman and coworkers.[7]

-

Imine Formation:

-

To a solution of 4-fluoroacetophenone (1.0 equiv) and (S)-(-)-tert-butanesulfinamide (1.1 equiv) in an anhydrous solvent such as THF, add a Lewis acid catalyst and dehydrating agent, typically Ti(OEt)4 (2.0 equiv).

-

Heat the mixture to reflux (approx. 65-70°C) for several hours (e.g., 5-12 h).

-

Monitor the formation of the sulfinylimine by TLC or LC-MS.

-

-

Diastereoselective Reduction:

-

Cool the reaction mixture to a low temperature (e.g., -48°C).

-

In a separate flask, prepare a solution of a reducing agent, such as sodium borohydride (NaBH4) (2.0 equiv), in anhydrous THF at the same low temperature.

-

Slowly add the sulfinylimine solution to the NaBH4 solution via cannula.

-

Stir the reaction at low temperature for several hours until the reduction is complete (monitor by TLC).

-

-

Work-up and Auxiliary Cleavage:

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of NaCl.

-

Allow the mixture to warm to room temperature and filter through celite to remove titanium salts.

-

Extract the filtrate with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

-

Dissolve the crude N-sulfinyl amine in methanol and add a solution of HCl in dioxane (e.g., 4 M).

-

Stir at room temperature for 1-2 hours until cleavage is complete.

-

Concentrate the mixture and partition between water and an organic solvent (e.g., diethyl ether) to remove the cleaved sulfinamide.

-

Basify the aqueous layer with NaOH and extract the free amine with ethyl acetate or dichloromethane.

-

Dry the organic extracts and concentrate to afford the product.

-

dot graph "Ellman_Method_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Workflow for the Ellman synthesis.

Catalytic Asymmetric Transfer Hydrogenation

Catalytic asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the reduction of imines to chiral amines.[8] This technique avoids the use of high-pressure hydrogen gas and often employs readily available hydrogen donors like isopropanol or formic acid.

Mechanism and Rationale: The process typically utilizes a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. For the synthesis of (S)-1-(4-fluorophenyl)ethanamine, the pre-formed imine of 4-fluoroacetophenone is reduced. The chiral catalyst coordinates to the imine and facilitates the transfer of a hydride from the hydrogen donor in a stereoselective manner, leading to the desired enantiomer of the amine.

Experimental Protocol: Asymmetric Transfer Hydrogenation of an Imine

This protocol is a representative example based on established methods for the ATH of aromatic imines.[9][10]

-

Imine Synthesis:

-

Synthesize the imine by reacting 4-fluoroacetophenone with a suitable amine (e.g., benzylamine) in the presence of a dehydrating agent or by azeotropic removal of water. The resulting imine is then isolated.

-

-

Asymmetric Transfer Hydrogenation:

-

In an inert atmosphere, dissolve the imine (1.0 equiv) in a suitable solvent (e.g., isopropanol, which also serves as the hydrogen donor).

-

Add the chiral ruthenium catalyst (e.g., a Ru(II) complex with a chiral diamine ligand) at a low catalyst loading (e.g., 0.1-1 mol%).

-

Add a base, such as potassium tert-butoxide or potassium hydroxide, which is often required for catalyst activation.

-

Heat the reaction mixture to a specified temperature (e.g., 40-80°C) and stir for the required time (typically a few hours).

-

Monitor the reaction by chiral HPLC or GC to determine conversion and enantiomeric excess.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove inorganic salts.

-

If a benzyl group was used on the imine nitrogen, it can be removed by hydrogenolysis (e.g., H2, Pd/C) to yield the primary amine.

-

Purify the final product by column chromatography or distillation.

-

Comparison of Synthetic Routes

| Feature | Biocatalytic Amination | Asymmetric Synthesis (Chiral Auxiliary) | Catalytic Asymmetric Transfer Hydrogenation |

| Starting Material | 4-Fluoroacetophenone | 4-Fluoroacetophenone | Imine of 4-Fluoroacetophenone |

| Key Reagent | ω-Transaminase | (S)-tert-Butanesulfinamide | Chiral Ru or Rh catalyst |

| Stereocontrol | Enzyme active site | Chiral auxiliary | Chiral ligand |

| Typical Yield | Good to Excellent (>80%) | Good to Excellent (60-85%) | Excellent (>90%) |

| Typical ee | Excellent (>99%) | Excellent (>95%) | Excellent (>95%) |

| Advantages | "Green" process, mild conditions, high selectivity | Robust, well-established, broad substrate scope | High efficiency, low catalyst loading, operational simplicity |

| Disadvantages | Enzyme cost/availability, potential substrate/product inhibition | Stoichiometric use of auxiliary, multiple steps | Cost of precious metal catalyst, requires imine synthesis |

Purification and Analytical Characterization

Purification: The final product, (S)-1-(4-fluorophenyl)ethanamine, is typically a liquid. Purification can be achieved by:

-

Silica Gel Chromatography: Using a solvent system such as ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine on the acidic silica.

-

Distillation: For larger quantities, vacuum distillation can be an effective purification method.

Analytical Data:

-

Chiral HPLC/GC: The enantiomeric excess (ee) of the final product must be determined using a chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for the separation of chiral amines.[11]

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 1-(4-fluorophenyl)ethanamine would be expected to show a doublet for the methyl group, a quartet for the methine proton, signals for the aromatic protons, and a singlet for the amine protons. A racemic sample of 1-(4-fluorophenyl)ethylamine has been characterized by ¹H-NMR and ¹⁹F-NMR.[12]

-

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Data for the racemic mixture is available in public databases.[4]

-

-

Mass Spectrometry: To confirm the molecular weight (139.17 g/mol ).

Conclusion

The synthesis of (S)-1-(4-fluorophenyl)ethanamine can be accomplished through several highly effective and stereoselective methods. The choice of a particular route will depend on factors such as the desired scale of the synthesis, cost considerations, available equipment, and environmental impact. Biocatalysis offers a modern, sustainable approach with excellent selectivity. The use of a chiral auxiliary like tert-butanesulfinamide provides a reliable and versatile method, while catalytic asymmetric transfer hydrogenation represents a highly efficient and atom-economical alternative. For drug development professionals, a thorough understanding of these synthetic strategies is crucial for the efficient and scalable production of this key pharmaceutical intermediate.

References

-

Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4967. Available at: [Link]

-

Gotor-Fernández, V., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts, 11(3), 324. Available at: [Link]

- JP2011231071A - Optical resolution which obtains optical activity (r)-1-(4-fluoro phenyl)ethylamine. Google Patents.

-

PubChem. 1-(4-Fluorophenyl)ethylamine. National Center for Biotechnology Information. Available at: [Link]

-

Ellman, J. A., et al. (1999). A general and efficient method for the one-pot asymmetric synthesis of tert-butanesulfinyl-protected amines from ketones. Tetrahedron Letters, 40(36), 6709-6712. Available at: [Link]

-

Ellman, J. A. (2003). Asymmetric synthesis of amines using tert-butanesulfinamide. Pure and Applied Chemistry, 75(1), 39-46. Available at: [Link]

-

Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry, 75(1), 39-46. Available at: [Link]

-

Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. Available at: [Link]

-

Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4967. Available at: [Link]

-

Gotor-Fernández, V., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts, 11(3), 324. Available at: [Link]

- JP2011231071A - Optical resolution which obtains optical activity (r)-1-(4-fluoro phenyl)ethylamine. Google Patents.

-

Pablo, Ó., et al. (2012). A versatile Ru catalyst for the asymmetric transfer hydrogenation of both aromatic and aliphatic sulfinylimines. Chemistry, 18(7), 1969-83. Available at: [Link]

-

Pablo, Ó., et al. (2012). ChemInform Abstract: A Versatile Ru Catalyst for the Asymmetric Transfer Hydrogenation of Both Aromatic and Aliphatic Sulfinylimines. ChemInform, 43(25). Available at: [Link]

-

Li, G., et al. (2023). Site-specific mutation of ω-transaminase and the biocatalytic preparation of (S)-1-(2-fluorophenyl) ethylamine. Biotechnology for Biofuels and Bioproducts, 16(1), 1-13. Available at: [Link]

-

PubChem. 1-(4-Fluorophenyl)ethylamine. National Center for Biotechnology Information. Available at: [Link]

-

Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360. Available at: [Link]

Sources

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 123063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. lib.ysu.am [lib.ysu.am]

- 8. iris.unito.it [iris.unito.it]

- 9. A versatile Ru catalyst for the asymmetric transfer hydrogenation of both aromatic and aliphatic sulfinylimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. JP2011231071A - Optical resolution which obtains optical activity (r)-1-(4-fluoro phenyl)ethylamine - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of (S)-1-(4-fluorophenyl)ethanamine

Abstract

(S)-1-(4-fluorophenyl)ethanamine is a pivotal chiral building block in modern medicinal chemistry and asymmetric synthesis. Its precise structural confirmation and purity assessment are paramount for its application in drug development and materials science. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We delve into the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into data interpretation and outlining robust, self-validating experimental protocols for researchers and scientists.

Introduction: The Significance of Spectroscopic Fidelity

In the landscape of pharmaceutical development, the stereochemical and structural integrity of a chiral intermediate is not merely a quality metric; it is a fundamental determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. (S)-1-(4-fluorophenyl)ethanamine serves as a critical precursor for numerous therapeutic agents. Consequently, its unambiguous identification and characterization are non-negotiable. Spectroscopic methods provide a detailed molecular fingerprint, allowing for the verification of its identity, the assessment of its purity, and the confirmation of its stereochemistry. This guide is structured to provide a comprehensive understanding of the expected spectroscopic data and the rationale behind the observed phenomena.

Molecular Structure and Spectroscopic Implications

To interpret the spectroscopic data accurately, one must first understand the molecule's electronic and structural features.

Caption: Molecular structure of (S)-1-(4-fluorophenyl)ethanamine with atom numbering for NMR assignments.

Key structural features influencing the spectra include:

-

A para-substituted fluorophenyl ring: The strong electronegativity of fluorine and its magnetic nucleus (¹⁹F) will significantly influence the chemical shifts and splitting patterns of nearby protons and carbons.

-

A primary amine (-NH₂): This group provides characteristic signals in both IR and ¹H NMR spectra.

-

A chiral center (C7): This leads to diastereotopic relationships in certain derivatives, though not directly observable in the standard spectra of the enantiomer itself.

-

An ethylamine side chain: Comprising a methine (CH) and a methyl (CH₃) group, which will exhibit predictable spin-spin coupling in the ¹H NMR spectrum.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is the cornerstone for verifying the carbon skeleton and the placement of non-carbon atoms. The spectrum is defined by chemical shift (δ), integration, and multiplicity.

Interpretation and Causality:

-

Aromatic Protons (H2, H3, H5, H6): Due to the C2 symmetry axis through C1 and C4, we expect two distinct signals for the four aromatic protons. The protons ortho to the fluorine (H3, H5) and those meta (H2, H6) are chemically equivalent. They typically appear as a pair of multiplets, often approximating an "AA'BB'" system or more simply, two triplets or doublets of doublets. Their chemical shifts are influenced by the electron-withdrawing fluorine and the electron-donating aminoethyl group.

-

Methine Proton (H7): This proton is adjacent to both the aromatic ring and the methyl group. Its signal is expected to be a quartet due to coupling with the three protons of the methyl group (n+1 rule, where n=3)[1]. It will be found in the benzylic region of the spectrum.

-

Amine Protons (-NH₂): The two protons on the nitrogen atom typically appear as a broad singlet.[2][3] The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid. Their chemical shift is highly variable and concentration-dependent.

-

Methyl Protons (H8): These three protons are coupled to the single methine proton (H7), resulting in a doublet (n+1 rule, where n=1).

Data Summary:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic (H2, H6) | ~ 7.2 - 7.4 | Multiplet (e.g., t or dd) | 2H |

| Aromatic (H3, H5) | ~ 6.9 - 7.1 | Multiplet (e.g., t or dd) | 2H |

| Methine (H7) | ~ 4.1 - 4.3 | Quartet (q) | 1H |

| Amine (-NH₂) | ~ 1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H |

| Methyl (H8) | ~ 1.3 - 1.5 | Doublet (d) | 3H |

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of (S)-1-(4-fluorophenyl)ethanamine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

-

Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient for a high-quality spectrum.

-

Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative proton ratios.

-

Validation: To confirm the -NH₂ peak, a D₂O shake experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ peak will disappear or significantly diminish due to proton-deuterium exchange.[4]

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon NMR provides information on the number and electronic environment of unique carbon atoms in the molecule. For fluorinated compounds, the key feature is the observation of carbon-fluorine (C-F) coupling constants.[5][6][7]

Interpretation and Causality:

-

Aromatic Carbons: Four signals are expected for the six aromatic carbons.

-

C4 (ipso-F): This carbon, directly bonded to fluorine, will appear as a doublet with a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz).[8] Its chemical shift will be significantly downfield.

-

C3/C5 (ortho): These carbons will appear as a doublet with a two-bond coupling constant (²JCF ≈ 20-25 Hz).

-

C2/C6 (meta): These carbons will also be a doublet, but with a smaller three-bond coupling constant (³JCF ≈ 7-9 Hz).

-

C1 (ipso-Amine): The carbon attached to the ethylamine group will be a doublet with a four-bond coupling constant (⁴JCF), which is typically the smallest (≈ 3-4 Hz).

-

-

Aliphatic Carbons:

-

C7 (Methine): The benzylic, chiral carbon will appear in the 50-60 ppm range.

-

C8 (Methyl): The terminal methyl carbon will be found further upfield, typically in the 20-30 ppm range.

-

Data Summary:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹⁹F) | Expected Coupling Constant (JCF, Hz) |

| C4 (ipso-F) | ~ 160 - 163 | Doublet (d) | ~ 245 |

| C1 (ipso-Amine) | ~ 140 - 143 | Doublet (d) | ~ 3 |

| C2/C6 (meta) | ~ 127 - 129 | Doublet (d) | ~ 8 |

| C3/C5 (ortho) | ~ 114 - 116 | Doublet (d) | ~ 21 |

| C7 (Methine) | ~ 50 - 55 | Singlet | - |

| C8 (Methyl) | ~ 24 - 26 | Singlet | - |

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same locked and shimmed conditions as for ¹H NMR.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This removes C-H coupling, simplifying the spectrum to show C-F couplings only. A wider spectral width (~220 ppm) is required. Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 512 or more) and a short relaxation delay (2 seconds) are necessary.

-

Processing: Perform Fourier transform, phasing, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Interpretation and Causality:

-

N-H Stretching: As a primary amine, the molecule will exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[2][9][10] These correspond to the asymmetric and symmetric stretching modes of the -NH₂ group. Their presence is a strong confirmation of the primary amine functionality.

-

C-H Stretching: Aromatic C-H stretches appear as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear as stronger bands below 3000 cm⁻¹.

-

N-H Bending: The scissoring vibration of the -NH₂ group results in a characteristic absorption around 1580-1650 cm⁻¹.[10][11]

-

C=C Stretching: Aromatic ring stretching vibrations produce several bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretching: A strong, characteristic absorption band for the C-F bond is expected in the fingerprint region, typically around 1220-1240 cm⁻¹.

Data Summary:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium-Strong |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1220 - 1240 | Strong |

| Aromatic C-H Bend (out-of-plane) | ~ 830 | Strong |

Experimental Protocol: ATR-FTIR Spectrum Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of the neat liquid sample of (S)-1-(4-fluorophenyl)ethanamine directly onto the ATR crystal.

-

Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Interpretation and Causality:

-

Molecular Ion: The molecular formula is C₈H₁₀FN, with a monoisotopic mass of 139.08 Da.[12] The presence of one nitrogen atom dictates that the molecular ion peak (M⁺·) in Electron Ionization (EI) mode will have an odd m/z value, consistent with the Nitrogen Rule.[13] In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 140.

-

Fragmentation Pattern: Phenylethylamines are known to undergo characteristic fragmentation.[14][15][16] The most prominent fragmentation pathway is α-cleavage (cleavage of the bond adjacent to the nitrogen atom).

-

Base Peak: The cleavage of the C7-C8 bond results in the loss of a methyl radical (·CH₃). This forms a highly stable, resonance-stabilized iminium cation at m/z 124 (C₇H₇FN⁺), which is often the base peak in the spectrum.

-

Another possible, though less significant, fragmentation is the loss of ammonia (NH₃) from the protonated molecule, particularly in ESI-MS.[14][16]

-

Data Summary:

| m/z Value | Proposed Fragment | Significance |

| 139 | [C₈H₁₀FN]⁺· | Molecular Ion (M⁺·) |

| 140 | [C₈H₁₀FN+H]⁺ | Protonated Molecule ([M+H]⁺) in ESI |

| 124 | [C₇H₇FN]⁺ | Base Peak ; loss of ·CH₃ via α-cleavage |

| 109 | [C₇H₆F]⁺ | Loss of HCN from the m/z 124 fragment |

Experimental Protocol: GC-MS (EI) Acquisition

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

Instrument Setup: Use a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms) coupled to a mass spectrometer. Set an appropriate temperature program for the GC oven to ensure separation from any impurities. For the MS, use standard Electron Ionization (EI) at 70 eV.

-

Injection and Acquisition: Inject 1 µL of the sample solution. The GC will separate the components, which then enter the MS source to be ionized and fragmented. The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the ions.

-

Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and the key fragment ions.

Workflow for Spectroscopic Characterization

The logical flow of analysis ensures a comprehensive and validated structural assignment.

Caption: A comprehensive workflow for the spectroscopic validation of (S)-1-(4-fluorophenyl)ethanamine.

Conclusion

The spectroscopic characterization of (S)-1-(4-fluorophenyl)ethanamine is a clear-cut process when the underlying principles are understood. ¹H and ¹³C NMR confirm the precise atomic connectivity and are particularly powerful in identifying the fluorinated aromatic system through characteristic C-F couplings. IR spectroscopy provides rapid and definitive evidence for the primary amine and C-F functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of a stable iminium cation. Together, these techniques provide a self-validating system for the unambiguous structural elucidation and quality control of this vital chemical intermediate.

References

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). Analytical Chemistry. [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI. [Link]

-

Spectroscopy of Amines. (2023). OpenStax. [Link]

-

Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. (n.d.). NC State University Libraries. [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (1976). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Mass fragmentations (m/z values) of phenethylamines and tryptamines... (n.d.). ResearchGate. [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. [Link]

-

Mass fragmentography of phenylethylamine, m- and p-tyramine and related amines in plasma, cerebrospinal fluid, urine, and brain. (1979). Journal of Neurochemistry. [Link]

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. (2020). ACS Publications. [Link]

-

1H proton nmr spectrum of ethylamine. (n.d.). Doc Brown's Chemistry. [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. (n.d.). Semantic Scholar. [Link]

-

13C NMR of Fluorinated Organics. (2007). University of Ottawa NMR Facility Blog. [Link]

-

proton NMR spectrum of N-methylethanamine (ethylmethylamine). (n.d.). Doc Brown's Chemistry. [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Magritek. [Link]

-

Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.). McMaster University. [Link]

-

Spectroscopy of Amines. (n.d.). Fiveable. [Link]

-

Supporting Information. (n.d.). New Journal of Chemistry. [Link]

-

1-(4-Fluorophenyl)ethylamine. (n.d.). PubChem. [Link]

-

Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. (2024). Analytical Chemistry. [Link]

-

Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. (2020). ResearchGate. [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. [Link]

-

Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]

-

Supplementary Data. (n.d.). The Royal Society of Chemistry. [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

(S)-1-(4-FLUOROPHENYL)ETHYLAMINE CAS#: 66399-30-2. (n.d.). ChemWhat. [Link]

-

High-efficiency detection of primary amine-based chiral molecules by a facile aldimine condensation reaction. (2024). National Institutes of Health. [Link]

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). (n.d.). Human Metabolome Database. [Link]

-

Supporting Information for. (n.d.). The Royal Society of Chemistry. [Link]

-

Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. (n.d.). Chemistry Steps. [Link]

-

CID 58110702 | C8H9FN+. (n.d.). PubChem. [Link]

-

p-Fluorophenethylamine. (n.d.). PubChem. [Link]

-

13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... (n.d.). ResearchGate. [Link]

-

Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. (n.d.). MDPI. [Link]

Sources

- 1. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. fiveable.me [fiveable.me]

- 4. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. wikieducator.org [wikieducator.org]

- 12. 1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 123063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Commercial Sourcing of (S)-1-(4-fluorophenyl)ethanamine for Pharmaceutical R&D

Foreword: The Criticality of Chiral Integrity in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the precise control of stereochemistry are paramount. (S)-1-(4-fluorophenyl)ethanamine (CAS: 66399-30-2) embodies both principles, establishing it as a highly valuable chiral building block. Its structure, featuring a fluorinated phenyl ring and a single chiral center, makes it a crucial intermediate for synthesizing a multitude of pharmacologically active agents, particularly those targeting the central nervous system. The fluorine atom can enhance metabolic stability and binding affinity, while the specific (S)-enantiomer configuration is often essential for target engagement and therapeutic efficacy.[1][2]

This guide is designed for researchers, chemists, and supply chain managers in the drug development sector. It moves beyond a simple list of suppliers to provide a framework for strategic sourcing, quality validation, and risk mitigation. The commercial availability of a starting material is not merely a logistical checkpoint; it is the foundation upon which reproducible, high-integrity research is built. This document provides the technical insights and field-proven methodologies to ensure that foundation is solid.

Part 1: Mapping the Commercial Landscape

The procurement of (S)-1-(4-fluorophenyl)ethanamine begins with an understanding of the supplier ecosystem. The market ranges from large, well-established chemical houses that cater to a broad research base to specialized manufacturers focusing on chiral intermediates.

Key Commercial Suppliers and Typical Offerings

A survey of the market reveals several key players who consistently list this compound. The available grades and quantities are tailored to different stages of research, from discovery chemistry to process development.

| Supplier | Typical Purity / Enantiomeric Excess (ee) | Available Quantities | Notes |

| TCI Chemicals | >98.0% (GC) | 1g, 5g, Bulk Inquiry | Provides detailed specifications including optical rotation. |

| Thermo Fisher Scientific | ChiPros 99%, ee 99%[3] | Varies by catalog number | Often sold under their Acros Organics or Alfa Aesar brands. |

| Sigma-Aldrich (Merck) | AldrichCPR Grade | Varies; some listings may be discontinued | The "AldrichCPR" line is for early discovery; buyer assumes responsibility to confirm purity. |

| BLDpharm | Purity specifications available upon inquiry | Gram to kilogram scale | Offers online ordering and bulk inquiry options.[4] |

| ChemicalBook Aggregators | Varies (e.g., 98%, 99%)[5][6] | Gram to multi-kilogram | Acts as a marketplace for various manufacturers, requiring careful vetting of the actual supplier.[6][7] |

Causality Note: The distinction between "GC purity" and "enantiomeric excess (ee)" is critical. GC purity indicates the percentage of the desired chemical compound relative to achiral impurities. Enantiomeric excess, however, quantifies the stereochemical purity—the excess of the desired (S)-enantiomer over its (R)-enantiomer counterpart. For chiral drug development, a high ee (typically >99%) is non-negotiable to avoid confounding biological data and potential off-target effects from the undesired enantiomer.

The Supply Chain Workflow

Understanding the path from synthesis to your lab bench is key to anticipating potential quality and consistency issues.

Part 2: A Trust-Based System for Quality Verification

The principle of a self-validating system is paramount. While a supplier's Certificate of Analysis (CoA) is the starting point, in-house verification is the essential confirmatory step. It establishes trust not in the paper, but in the material itself.

Deconstructing the Certificate of Analysis (CoA)

The CoA is the legal and technical declaration of a product's quality. A researcher must scrutinize it for key parameters before the material is even used.

| Parameter | Typical Specification | Why It Matters (Expert Insight) |

| Purity (by GC) | >98.0% | Measures the presence of non-target chemical impurities from the synthesis (e.g., residual starting material or side-products). Low purity can introduce unknown variables into experiments. |

| Enantiomeric Excess (ee) | >99% | Crucial for ensuring biological activity is derived from the (S)-enantiomer alone. The (R)-enantiomer could be inactive, inhibitory, or even toxic.[3] |

| Optical Rotation | e.g., -23.0 to -27.0 deg (c=1, methanol) | An indirect but rapid measure of enantiomeric purity. A value outside the specified range is a major red flag for contamination or incorrect stereochemistry. |

| Appearance | Colorless to Light Yellow Liquid | A significant deviation (e.g., dark brown, presence of solids) may indicate degradation or gross impurity. |

| Identity (by ¹H NMR) | Conforms to Structure | Provides confirmation of the molecular structure. This is the gold standard for identity verification. |

| Water Content (Karl Fischer) | <0.5% | Water can interfere with many organometallic or moisture-sensitive reactions for which this amine might be used. |

In-House Verification Protocol: A Self-Validating Workflow

Upon receipt of a new batch, a simple, rapid in-house check is a non-negotiable part of good laboratory practice.

Objective: To confirm the identity and approximate purity of commercially supplied (S)-1-(4-fluorophenyl)ethanamine.

Methodology:

-

Sample Preparation: Under an inert atmosphere (if possible, as the compound can be air-sensitive[3][8]), draw ~5-10 mg of the liquid amine.

-

Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

Acquisition: Acquire a standard proton (¹H) NMR spectrum. A 300 or 400 MHz spectrometer is sufficient.

-

Data Analysis:

-

Chemical Shifts & Multiplicity: Compare the acquired spectrum to a reference spectrum. Expect to see signals corresponding to the aromatic protons (a doublet of doublets or two apparent doublets), the methine proton (a quartet), and the methyl protons (a doublet). The amine proton may be a broad singlet.

-

Integration: The ratio of the integrated signal areas should correspond to the number of protons (e.g., 4H for aromatic, 1H for methine, 3H for methyl).

-

Impurity Check: Look for any unexpected signals. Small solvent peaks are normal, but other signals could indicate residual starting materials or side products.

-

-

Decision: If the spectrum matches the expected structure and is free of significant impurities, the batch can be accepted for use.

Decision Framework for Batch Acceptance

This decision tree formalizes the process from procurement to use, ensuring scientific integrity at each step.

Part 3: Safety, Handling, and Storage

Proper handling and storage are critical for maintaining the compound's integrity and ensuring operator safety. Its classification as a corrosive and air-sensitive liquid dictates specific laboratory protocols.

| Parameter | Specification | Rationale and Protocol |

| GHS Hazard Pictogram | GHS05 (Corrosion) | The compound can cause severe skin burns and eye damage. Always use appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety glasses/goggles, and a lab coat. |

| GHS Signal Word | Danger | Indicates a high level of hazard. |

| Hazard Statements | H314: Causes severe skin burns and eye damage | Work in a well-ventilated area or chemical fume hood. Have an eyewash station and safety shower readily accessible. |

| Storage Temperature | Room Temperature (<15°C recommended) | Store in a cool, dry place away from direct sunlight and heat sources.[9] |

| Atmosphere | Store under inert gas (e.g., Argon, Nitrogen)[4] | The amine functionality can be sensitive to air and moisture, potentially leading to degradation over time.[9] Use of a Sure/Seal™ bottle or storage in a glovebox is best practice. |

| Physical State | Liquid | Liquid at room temperature, simplifying transfers via syringe or pipette. |

| Boiling Point | ~76°C @ 22 mmHg[3]; 145°C @ 760 mmHg (lit.)[7] | Useful information for purification by distillation if required, though typically used as-is from suppliers. |

Part 4: The Application Context: Why Stereochemical Purity is Paramount

(S)-1-(4-fluorophenyl)ethanamine is not an end product but a critical starting point. Its primary value lies in its ability to introduce a specific stereocenter into a larger, more complex molecule.

The workflow below illustrates its role. An achiral precursor is coupled with the chiral amine to set the stereochemistry early in a synthetic sequence. Any contamination with the (R)-enantiomer would lead to the formation of a diastereomeric impurity that can be difficult and costly to separate in later steps. Furthermore, this diastereomer could have a completely different pharmacological profile, confounding structure-activity relationship (SAR) studies and potentially leading to failed clinical candidates.

This strategic use of a chiral building block is a cornerstone of efficient and predictable pharmaceutical synthesis. The investment in high-quality, fully validated (S)-1-(4-fluorophenyl)ethanamine pays dividends throughout the entire drug development pipeline by minimizing downstream purification challenges and ensuring the biological evaluation of the correct, single-enantiomer compound.

Conclusion